molecular formula C6H9FO B7960262 1-Fluoro-cyclopentanecarbaldehyde

1-Fluoro-cyclopentanecarbaldehyde

Cat. No.: B7960262
M. Wt: 116.13 g/mol
InChI Key: VZSHKBYFPVVAHU-UHFFFAOYSA-N
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Description

1-Fluoro-cyclopentanecarbaldehyde is an organic compound with the molecular formula C6H9FO. It is a fluorinated derivative of cyclopentanecarbaldehyde, characterized by the presence of a fluorine atom attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-cyclopentanecarbaldehyde can be synthesized through various methods. One common approach involves the fluorination of cyclopentanecarbaldehyde using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and yields the desired fluorinated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-cyclopentanecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-cyclopentanecarbaldehyde largely depends on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it a useful probe in studying reaction mechanisms. In biological systems, fluorinated aldehydes can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

    Cyclopentanecarbaldehyde: The non-fluorinated parent compound.

    1-Chloro-cyclopentanecarbaldehyde: A chlorinated analogue.

    1-Bromo-cyclopentanecarbaldehyde: A brominated analogue

Uniqueness: 1-Fluoro-cyclopentanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated and other halogenated analogues .

Properties

IUPAC Name

1-fluorocyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSHKBYFPVVAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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